molecular formula C7H5N5O B111821 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138904-35-5

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B111821
CAS No.: 138904-35-5
M. Wt: 175.15 g/mol
InChI Key: UQSHINXRTRXYDE-UHFFFAOYSA-N
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Description

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138904-35-5) is a versatile and high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocyclic system known for its wide range of biological activities. The molecule serves as a critical synthetic intermediate for constructing more complex bioactive molecules. Its structure is particularly valued in the design and synthesis of protein kinase inhibitors (PKIs) for targeted cancer therapy, with research highlighting the potential of this scaffold to inhibit kinases such as CK2, EGFR, B-Raf, and MEK . Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent inhibitors of cathepsin K, a cysteine protease considered a promising target for treating osteoporosis and other bone-related diseases . The presence of both electron-withdrawing and hydrogen-bonding functional groups on the core structure makes this compound an excellent building block for generating diverse chemical libraries. It is suitable for further derivatization through reactions at its amino and cyano groups, enabling the exploration of structure-activity relationships (SAR) . Researchers utilize this compound in the development of potential therapeutic agents for applications in oncology, neurology, and inflammation. This product is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate care in accordance with good laboratory practices.

Properties

IUPAC Name

7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c8-2-4-3-10-12-5(9)1-6(13)11-7(4)12/h1,3H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWUAFRRYBCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565953
Record name 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138904-35-5
Record name 7-Amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Procedure

A solution of 1 (50 g, 462.5 mmol) in ethanol (400 mL) is treated with diethyl malonate (141 mL, 925.06 mmol) and sodium ethoxide (21% in ethanol, 108 mL, 1,387.5 mmol). The mixture is refluxed for 10 hours, concentrated under reduced pressure, and acidified with HCl to pH 3–4. The precipitated solid is filtered, washed with water and diethyl ether, and dried to yield the target compound (50 g, 61.38%).

Key Data:

ParameterValue
CatalystSodium ethoxide
SolventEthanol
TemperatureReflux (78°C)
Reaction Time10 hours
Yield61.38%

Mass spectrometry confirms the product with m/z 177.14 [M+H]. This method’s efficiency stems from the malonate’s dual electrophilic sites, enabling simultaneous ring expansion and cyclization.

Enaminone-Mediated Cyclization in Glacial Acetic Acid

Alternative routes employ enaminones as intermediates. 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ) reacts with enaminones (5a–j ) in glacial acetic acid under reflux to form the pyrazolo[1,5-a]pyrimidine core.

Synthesis of Enaminones

Enaminones are prepared by condensing methyl aryl ketones (4a–j ) with DMF-DMA in refluxing xylene.

Cyclization Step

A mixture of 3a (10 mmol) and enaminone 5a (10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours. Cooling the mixture precipitates the product, which is crystallized from ethanol (yield: 74–77%).

Key Data:

ParameterValue
CatalystNone (thermal)
SolventGlacial acetic acid
TemperatureReflux (118°C)
Reaction Time4 hours
Yield74–77%

This method avoids harsh bases but requires stoichiometric acetic acid, complicating purification.

Hydrazine-Ketene Acetal Condensation

A third approach uses hydrazine derivatives and ketene acetals. 3-Hydrazino-6-(p-tolyl)pyridazine (2 ) reacts with ketene S,S-acetals (1a,b ) or tetracyanoethylene (1c ) in methanol at room temperature.

Procedure

To a cold solution of 2 (2.0 g, 10 mmol) in methanol (100 mL), ketene acetal 1a (10 mmol) is added. The mixture is stirred for 3–6 hours, evaporated, and recrystallized to yield 5-amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3a ), a precursor to the target compound.

Key Data:

ParameterValue
CatalystNone
SolventMethanol
TemperatureRoom temperature
Reaction Time3–6 hours
Yield75–96%

This method highlights the versatility of hydrazine intermediates but introduces sulfur-containing byproducts.

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodYieldCatalystScalability
Diethyl Malonate61.38%Sodium ethoxideHigh
Enaminone Cyclization74–77%NoneModerate
Hydrazine-Ketene75–96%NoneLow

The enaminone route offers higher yields but lower scalability due to solvent handling. The diethyl malonate method balances yield and practicality.

Reaction Mechanism Insights

  • Diethyl Malonate Route : Base-catalyzed Knoevenagel condensation followed by cyclodehydration.

  • Enaminone Pathway : Nucleophilic attack of the pyrazole amine on the enaminone’s β-carbon, forming the pyrimidine ring.

  • Hydrazine-Ketene : [3+3] Cycloaddition between hydrazine and ketene acetal.

Optimization Strategies

Solvent and Temperature Effects

  • Ethanol vs. Acetic Acid: Ethanol facilitates base-mediated reactions, while acetic acid aids proton transfer in cyclization.

  • Reflux vs. Room Temperature: Reflux accelerates ring closure but risks decomposition.

Catalytic Innovations

  • Sodium Ethoxide : Optimal for malonate activation but generates sodium salts.

  • Piperidinium Acetate : Used in alternative protocols to moderate reactivity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for various medicinal applications:

  • Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research has demonstrated that pyrazolo-pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system:

  • GABA Receptor Modulation : Some studies suggest that 7-amino derivatives can act as ligands for GABA receptors, potentially leading to anxiolytic or sedative effects. This application is particularly relevant in the development of new anxiolytic medications .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be utilized in synthetic organic chemistry:

  • Reactivity Studies : The compound's reactivity has been explored in various chemical transformations, including alkylation and halogenation reactions. These studies provide insights into the compound's synthetic versatility and potential for creating novel derivatives with enhanced biological activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 7-amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Mitochondrial disruption
A549 (Lung)12Cell cycle arrest

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Comparison with Similar Compounds

Key Structural Analogues

The table below highlights structurally similar compounds and their distinguishing features:

Compound Name Substituents/Modifications Similarity Score Key Properties/Applications Reference(s)
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-NH₂, 5-oxo, 3-CN 1.00 Antimicrobial precursor; BCATm inhibitor scaffold
1,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Fused pyrrole ring; 4-oxo 0.57 Antiviral/anticancer applications due to planar structure
7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f) 7-OH, 2-CH₃, 5-Ph 0.54 Cytotoxic (IC₅₀ = 55.97 μg/mL vs. MCF-7 cells)
7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-(2-Cl-PhNH), 5-(CH₂OCH₂[18F]), 3-CN N/A PET imaging probe (tumor uptake: 2.18 ± 1.02 %ID/g at 5 min)
7-Oxo-5-phenyl-6-isopropyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Ph, 6-isopropyl, 7-oxo 0.67 Structural analog with enhanced lipophilicity for CNS targeting
7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-N(CH₃)₂, 3-CN N/A Intermediate for antimicrobial derivatives

Notes:

  • Similarity scores (0–1) are derived from PubChem structural comparisons .
  • Chlorine or fluorine substituents (e.g., in [18F]-labeled derivatives) improve metabolic stability and imaging applicability .

Reactivity Trends

  • The 7-amino group is prone to acylation or alkylation, enabling diversification (e.g., 7-(2-chlorophenylamino) derivatives ).
  • The 3-CN group stabilizes the π-deficient pyrimidine ring, directing electrophilic substitution to the 5- and 7-positions .

Antimicrobial Activity

  • Parent Compound: Limited direct data, but derivatives show broad-spectrum activity. For example, 7-(isoindolinylamino)-5-methyl analogues inhibit Gram-positive bacteria (MIC = 8–16 μg/mL) .
  • Analogues :
    • 3f (7-hydroxy-2-methyl-5-phenyl) : Superior cytotoxicity (IC₅₀ = 55.97 μg/mL) vs. Lapatinib (IC₅₀ = 79.38 μg/mL) .
    • 7-(4-Bromophenyl)carboxamide : Potent against S. aureus (ZOI = 22 mm) .

Central Nervous System (CNS) Activity

  • 5-Methyl-7-substituted Derivatives: Derived from the parent compound, these exhibit hypnotic effects, with 1c showing the highest potency in murine models .

Enzymatic Inhibition

  • BCATm Inhibitors: 2-Benzylamino derivatives (e.g., compound 61) raise plasma branched-chain amino acids (BCAAs) in mice, demonstrating target engagement .

Physicochemical and Pharmacokinetic Profiles

Property Parent Compound 7-(2-Chlorophenylamino)[18F] Derivative 7-Hydroxy-2-methyl-5-phenyl (3f)
LogP ~1.2 (estimated) 2.8 (enhanced lipophilicity) 2.5
Solubility (aq.) Low (nitrile, oxo groups) Very low (fluorinated) Moderate (hydroxy group)
Metabolic Stability Moderate High (18F label resists oxidation) Low (prone to glucuronidation)
Tumor Uptake N/A 2.18 ± 1.02 %ID/g at 5 min N/A

Biological Activity

7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 138904-35-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5N5_5O. The compound features a pyrazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Notably:

  • Inhibition of Cancer Cell Growth : In vitro assays demonstrated that this compound exhibits significant growth inhibition across multiple cancer cell lines. For instance, one study reported a mean growth inhibition (GI%) of 43.9% across 56 different cell lines, with particularly high efficacy against lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) cell lines .
Cell LineGI%
HOP-9271.8
NCI-H46066.12
ACHN66.02
RFX 39384.17

The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies indicate that the compound binds effectively to the active sites of these kinases, suggesting a competitive inhibition mechanism similar to established inhibitors like milciclib and repotrectinib .

Cell Cycle Arrest and Apoptosis

Further investigations into the cellular effects revealed that treatment with this compound leads to significant cell cycle arrest in the G0–G1 phase and induces apoptosis in cancer cells. For example:

  • Cell Cycle Analysis : After treatment with the compound at GI50 concentrations for 48 hours, RFX 393 cells showed increased populations in the G0–G1 phase (84.36%) compared to control (57.08%), while S phase populations decreased significantly .

Receptor Modulation

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with modulation of various receptors:

  • GABA Receptor Ligands : Compounds with similar structures have been identified as GABA receptor ligands, indicating potential psychopharmacological applications. The introduction of specific functional groups can enhance their activity as receptor modulators .

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis and Evaluation : A recent study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and tested their biological activities. Among these derivatives, some exhibited remarkable anticancer activity with IC50 values in the low micromolar range against specific cancer cell lines .
  • Computational Studies : Computational docking studies have provided insights into the binding interactions between these compounds and their respective targets, confirming their potential as effective inhibitors in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole precursors with 1,3-dicarbonyl equivalents. For example, derivatives with arylazo or chlorophenyl groups are prepared by refluxing intermediates (e.g., 5-aminopyrazoles) with substituted ketones or aldehydes in polar solvents like pyridine, followed by acid neutralization and recrystallization . Catalyst-free multicomponent reactions using aldehydes, malononitrile, and aminotetrazole in ethanol/water mixtures offer greener alternatives, achieving yields >65% .

Q. How can structural characterization of these derivatives be performed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromaticity. For example, methyl groups in 5,7-dimethyl derivatives show singlet peaks at δ 2.5–2.7 ppm .
  • IR : Identify functional groups (e.g., C≡N stretching at ~2200 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • X-ray crystallography : Refine structures using SHELX software. The title compound exhibits planar geometry (r.m.s. deviation <0.011 Å) with intermolecular C–H···N hydrogen bonds .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodological Answer : Use agar diffusion (e.g., agar cup plate method) against Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria. Antifungal activity can be tested against Candida albicans and Aspergillus niger via broth microdilution. Derivatives with pyrrolidinone or isoindole substituents show enhanced activity (MIC <10 µg/mL) .

Advanced Research Questions

Q. How can SHELX software improve structural refinement for X-ray data?

  • Methodological Answer : SHELXL is optimal for high-resolution or twinned macromolecular data. Key steps:

  • Hydrogen placement : Fix H-atoms geometrically with riding models (C–H = 0.93–0.97 Å, Uiso=1.2UeqU_{iso} = 1.2U_{eq}) .
  • Validation : Check R-factors (<0.04) and data-to-parameter ratios (>16:1) to avoid overfitting .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate with multiple techniques:

  • MS vs. NMR : Discrepancies in molecular ion peaks may indicate impurities. For example, a mass shift of +16 Da could suggest oxidation, requiring 1H^1H-COSY to confirm .
  • Elemental analysis : Ensure C/H/N content matches theoretical values within ±5% (e.g., C: 62.77% calc. vs. 62.5% obs.) .

Q. What computational strategies predict bioactivity and bioavailability?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like MurC enzymes or CDK2. ADMET prediction via SwissADME can prioritize derivatives with optimal LogP (2–3) and gastrointestinal absorption. For instance, carboxamide derivatives show high bioavailability (TPSA <90 Å2^2) .

Q. How to design in vivo studies for mitochondrial enzyme inhibitors?

  • Methodological Answer : Target BCATm using acute murine models. Administer compounds orally (e.g., 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile at 10 mg/kg) and measure plasma branched-chain amino acids via LC-MS. Monitor pharmacokinetics (t1/2_{1/2} >4 hr, Cmax_{max} >1 µM) .

Methodological Tables

Table 1 : Representative Synthetic Yields and Conditions

DerivativeReactantsSolventTemp (°C)Yield (%)Ref.
10c5a + 2-chlorophenylazoPyridineReflux62
4eAldehyde + malononitrileEthanol8067

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersExample CompoundRef.
1H^1H NMRδ 6.8–7.5 ppm (aryl H)7-Amino-3-(2'-chlorophenylazo)
IR2200 cm1^{-1} (C≡N)7-Chloro-5-(chloromethyl)
X-rayR-factor = 0.038Title compound

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